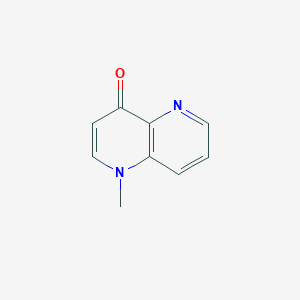

1-Methyl-1,5-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-methyl-1,5-naphthyridin-4-one |

InChI |

InChI=1S/C9H8N2O/c1-11-6-4-8(12)9-7(11)3-2-5-10-9/h2-6H,1H3 |

InChI Key |

XTQVRWJCRYYENI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 1,5 Naphthyridin 4 1h One Analogues

Established Synthetic Routes to Naphthyridinone Core Structures

The construction of the fundamental naphthyridinone framework is often achieved through classical cyclization reactions and multi-step synthetic sequences. These established methods provide reliable access to the core structure, which can then be further modified.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,5-naphthyridinone core. Several named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for naphthyridines.

Skraup Reaction : This reaction is a classic method for synthesizing quinolines and has been adapted for 1,5-naphthyridine (B1222797) derivatives. nih.govwikipedia.org It typically involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.govwikipedia.org For instance, 3-aminopyridine (B143674) can be used as a starting material to construct the 1,5-naphthyridine skeleton. nih.gov The first synthesis of an unsubstituted 1,5-naphthyridine was achieved by adapting the Skraup synthesis. nih.gov Modifications to the traditional Skraup reaction, such as using "sulfo-mix," have been shown to improve yields. thieme-connect.deelectronicsandbooks.com

Friedländer Synthesis : This reaction provides a route to quinolines and has been extended to the synthesis of naphthyridines. nih.govmdpi.com It involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com A modified Friedländer reaction has been used to prepare benzo[b] thieme-connect.deprepchem.comnaphthyridines. mdpi.com

Conrad-Limpach Synthesis : This method is used to produce 4-hydroxyquinolines, which are tautomers of 4-quinolones, and can be applied to the synthesis of the corresponding naphthyridinones. wikipedia.orgnih.gov The reaction involves the condensation of an aminopyridine with a β-ketoester. nih.govwikipedia.org The choice of solvent is crucial in this reaction, with high-boiling point solvents traditionally being used to facilitate the thermal cyclization. wikipedia.orgnih.gov The reaction of 3-aminopyridine derivatives with Meldrum's acid, an alternative to β-ketoesters, can also afford 4-hydroxynaphthyridines. nih.gov

Combes Synthesis : While primarily a quinoline synthesis, the principles of the Combes reaction, which involves the acid-catalyzed reaction of anilines with β-diketones, can be conceptually applied to the synthesis of the naphthyridine framework from aminopyridines.

A comparative overview of these cyclization reactions is presented in the table below.

| Reaction | Starting Materials | Key Features |

| Skraup | Aminopyridine, Glycerol, Oxidizing Agent, Sulfuric Acid | Often harsh conditions, but a direct route to the core. nih.govwikipedia.org |

| Friedländer | Aminopyridine with an ortho-carbonyl, Compound with α-methylene group | Can be catalyzed by acid or base. wikipedia.orgjk-sci.comorganic-chemistry.org |

| Conrad-Limpach | Aminopyridine, β-ketoester or Meldrum's acid | Leads to 4-hydroxynaphthyridinone derivatives. nih.govwikipedia.org |

In addition to single-step cyclizations, multi-step sequences offer a versatile approach to the naphthyridinone core. These sequences can provide greater control over substitution patterns. For example, a naphthyridinone can be prepared through a sequence involving the cyclization of an enamine. acs.org Another multi-step approach involves the conversion of a naphthyridinone product obtained from an ethoxymethylenemalonic ester condensation into the parent naphthyridine through deoxygenation, hydrolysis, and decarboxylation. thieme-connect.de

Development of Novel Synthetic Pathways for 1-Methyl-1,5-naphthyridin-4(1H)-one Derivatives

To improve efficiency, yield, and substrate scope, researchers have focused on developing novel synthetic pathways. These modern methods often employ catalysis and green chemistry principles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction between an organoboron compound and a halide is used to introduce aryl or heteroaryl substituents. mdpi.com For instance, it has been employed in the synthesis of 6-substituted dopamine (B1211576) derivatives, demonstrating its utility in functionalizing complex molecules. mdpi.com This methodology can be applied to the synthesis of aryl-substituted naphthyridinones.

Other Palladium-Catalyzed Reactions : Palladium catalysis is also used in other coupling reactions and annulation strategies to construct substituted naphthalenes and related heterocyclic systems. nih.gov These methods can form multiple carbon-carbon bonds in a single step and tolerate various functional groups. nih.gov A palladium-supported tandem amination sequence has been developed for the synthesis of 1,8-naphthyridine-4(1H)-one derivatives. sigmaaldrich.com

The choice between palladium and nickel catalysis can be significant, with palladium's selectivity often governed by electronic effects, while nickel catalysis can be influenced by coordinating functional groups. youtube.com

Modern synthetic chemistry emphasizes sustainability and efficiency, leading to the development of one-pot reactions and green chemistry approaches.

One-Pot Syntheses : These procedures, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, save time, and resources. nih.govyoutube.com An efficient one-pot procedure for preparing substituted 1,8-naphthyridin-4-one analogues has been reported. nih.gov Another example is the one-pot, multi-component synthesis of benzo[c]pyrazolo nih.govnih.govnaphthyridines using water as a solvent. nih.govrsc.org

Green Chemistry Approaches : These methods focus on using environmentally benign solvents and catalysts. rsc.orgconnectjournals.com Water has been successfully used as a solvent for the Friedländer synthesis of 1,8-naphthyridines, catalyzed by an inexpensive and biocompatible ionic liquid. nih.govacs.org Citric acid has also been used as a green promoter for the synthesis of 1,8-naphthyridines. connectjournals.com Multicomponent reactions in aqueous media, sometimes utilizing reusable catalysts, represent a significant green synthetic strategy. nih.gov

The table below summarizes some of these novel approaches.

| Approach | Key Features | Example |

| Palladium-Catalyzed Coupling | Forms C-C and C-N bonds, versatile for derivatization. mdpi.com | Suzuki-Miyaura coupling for aryl substitution. mdpi.com |

| One-Pot Synthesis | Multiple steps in one vessel, improves efficiency. youtube.com | One-pot synthesis of substituted 1,8-naphthyridin-4-ones. nih.gov |

| Green Chemistry | Use of environmentally friendly solvents and catalysts. rsc.orgconnectjournals.com | Friedländer synthesis in water. nih.govacs.org |

Regioselective Functionalization and Introduction of Diverse Chemical Moieties

The ability to selectively introduce functional groups at specific positions on the naphthyridinone ring is critical for structure-activity relationship studies.

N-Alkylation : The nitrogen atom at the 1-position can be readily alkylated using alkyl halides in the presence of a base to introduce various substituents, including the methyl group in this compound. nih.gov

Halogenation : Halogen atoms can be introduced onto the naphthyridine ring and serve as versatile handles for further functionalization through cross-coupling reactions. For example, 1,5-naphthyridine-4(1H)-ones can be chlorinated using reagents like phosphorus oxychloride (POCl3). nih.gov

Amination : Amino groups can be introduced either by direct amination or through nucleophilic substitution of a leaving group, such as a halogen. nih.gov For instance, a chlorine atom on the naphthyridine ring can be displaced by an amino group. nih.gov

Other Functionalizations : A variety of other functional groups can be introduced. For example, direct C-H trifluoromethylation can be achieved, and reactions at the C-4 position can be performed through deprotometalation-amination sequences. nih.gov

Halogenation Strategies for Naphthyridinones

Halogenation is a fundamental strategy for activating the naphthyridinone core, transforming the hydroxyl group into a reactive leaving group for subsequent nucleophilic substitutions. The introduction of halogen atoms, such as chlorine and bromine, at the C4 position is a common and critical step in the synthesis of diverse analogues.

Chlorination of 1,5-naphthyridin-4(1H)-one derivatives is frequently accomplished using phosphoryl chloride (POCl₃). nih.gov This reagent effectively converts the C4-keto group into a 4-chloro substituent. For instance, heating 1,5-naphthyridine-4(1H)-one with POCl₃ leads to the formation of 4-chloro-1,5-naphthyridine (B1297630). nih.gov This method is a standard procedure for preparing activated intermediates. nih.gov While effective, this approach can sometimes be sluggish or face compatibility issues with other functional groups present on the naphthyridine ring. acs.org

Similarly, bromination can be achieved using phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). Refluxing the corresponding 4-hydroxy-1,5-naphthyridine derivatives in neat phosphorus tribromide has been shown to yield the desired 4-bromo-1,5-naphthyridines. nih.gov For di-substituted compounds, such as 1,5-naphthyridine-4,8(1H,5H)-dione, treatment with POBr₃ can produce the corresponding 4,8-dibromo-1,5-naphthyridine. nih.gov

These halogenated intermediates are typically stable enough to be isolated and are highly reactive towards further functionalization. acs.org

Table 1: Selected Halogenation Reactions on Naphthyridinone Cores

| Starting Material | Reagent | Product | Reference |

| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine | nih.gov |

| 4-Hydroxy-1,5-naphthyridine | PBr₃ | 4-Bromo-1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-4,8(1H,5H)-dione | POBr₃ | 4,8-Dibromo-1,5-naphthyridine | nih.gov |

Nucleophilic Substitution and Amination Reactions

With a halogen atom installed at the C4 position, the 1,5-naphthyridine ring becomes highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This pathway is one of the most versatile methods for introducing a wide range of substituents, particularly nitrogen-based nucleophiles (amination).

The displacement of the C4-chloro group by amines is a widely used strategy. The reaction involves treating the 4-chloro-1,5-naphthyridine intermediate with a primary or secondary amine. For example, direct amination of 4-chloro-1,5-naphthyridine with specific propylamines has been used to synthesize targeted derivatives. nih.gov Similarly, reaction with ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures can introduce a primary amino group at the C2 position of a 2-chloro-1,5-naphthyridine. nih.gov

This nucleophilic substitution is a general and powerful reaction in the chemistry of haloalkanes and heterocyclic compounds. ucsb.edulibretexts.orgstudymind.co.uk The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and prone to attack by electron-rich species, known as nucleophiles. libretexts.orgsavemyexams.com The halogen is subsequently expelled as a halide ion, which is a stable leaving group. libretexts.org

Table 2: Examples of Nucleophilic Substitution and Amination

| Substrate | Reagent(s) | Product Type | Reference |

| 4-Chloro-1,5-naphthyridine | 3-(2-Nitro-1-imidazolyl)-propylamine | 4-Substituted-amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine | 1. NaN₃ 2. SnCl₂ | 2-Amino-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,5-naphthyridine | NH₄OH, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |

Formation of Fused Heterocyclic Systems

Building upon the core 1,5-naphthyridine structure to create fused polycyclic systems is a significant area of synthetic focus. These complex architectures often exhibit unique chemical and physical properties. nih.govrsc.org The synthesis of these fused systems can be achieved through various cyclization strategies, often starting from appropriately functionalized naphthyridine precursors.

One common approach is the construction of an imidazole (B134444) ring fused to the naphthyridine scaffold. For example, 1H-imidazo[4,5-c] nih.govCurrent time information in Bangalore, IN.naphthyridin-2(3H)-ones have been synthesized and identified as potent inhibitors of certain biological targets. mdpi.comencyclopedia.pub The synthesis of these compounds often involves multi-step sequences that culminate in the cyclization to form the fused imidazole ring.

Other fused systems, such as quinolino[4,3-b] nih.govCurrent time information in Bangalore, IN.naphthyridines and their corresponding -6(5H)-one derivatives, have also been synthesized. encyclopedia.pub These are typically prepared using methods like the Friedländer reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govmdpi.com For instance, the reaction of 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde with various ketones leads to the formation of imidazo[1,2-a] nih.govCurrent time information in Bangalore, IN.naphthyridine systems. mdpi.com

Tandem reactions under microwave irradiation have also been developed for the synthesis of fused naphthyridines, providing an efficient route to complex structures like oxazolo-fused naphthyridines from o-alkynylaldehydes and chiral amino alcohols. researchgate.net Intramolecular cycloaddition reactions are another powerful tool, allowing for the selective generation of multiple stereocenters in a single step to form systems like chromeno[4,3-b] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives. nih.gov

Isolation and Purification Techniques for Complex Naphthyridinone Structures

The synthesis of complex naphthyridinone analogues and their fused heterocyclic derivatives invariably produces mixtures containing the desired product, unreacted starting materials, reagents, and side products. Therefore, effective isolation and purification are critical steps to obtain the target compound in high purity for subsequent analysis and application.

Standard chromatographic techniques are the primary methods employed for the purification of naphthyridinone structures. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a fundamental and widely used technique for initial purification. nih.gov The choice of solvent system (eluent) is crucial and is typically determined by thin-layer chromatography (TLC) analysis to achieve optimal separation.

For more complex mixtures or to achieve higher purity, High-Performance Liquid Chromatography (HPLC) is often utilized. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is particularly common. researchgate.net Semi-preparative HPLC allows for the isolation of individual compounds in milligram to gram quantities. researchgate.net The structures of the purified compounds are then typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

In some cases, crystallization can be an effective method for purification, especially if the target compound is a stable, crystalline solid. Sublimation under vacuum can also be used for volatile solids. thieme-connect.de For specific classes of natural products containing related structures, specialized techniques like high-speed counter-current chromatography (HSCCC) have proven superior to traditional column chromatography for isolating pure monomeric derivatives. nih.gov The selection of the appropriate purification strategy depends on the physicochemical properties of the target molecule, such as polarity, solubility, and stability, as well as the nature of the impurities present.

Advanced Structural Elucidation and Conformational Analysis of 1 Methyl 1,5 Naphthyridin 4 1h One and Its Analogues

X-ray Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions.nih.govnih.govmdpi.commdpi.com

X-ray crystallography provides unparalleled insight into the precise solid-state arrangement of atoms and molecules within a crystal lattice. nih.govmdpi.com This technique is instrumental in establishing the absolute conformation and revealing the intricate network of intermolecular interactions that govern crystal packing. mdpi.commdpi.com

Single crystal X-ray diffraction is a powerful method for determining the three-dimensional structure of a molecule. For instance, the structure of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was confirmed by this technique, revealing two independent, nearly identical planar molecules in the asymmetric unit. nih.gov These molecules form dimeric aggregates through O—H⋯O hydrogen bonds. nih.gov The crystal packing of such compounds is influenced by a balance of forces, including electrostatic and steric factors, which tend to minimize empty space in the crystal lattice. mdpi.com Analysis of crystal structures, like those of some enaminones, can be further enhanced by Hirshfeld analysis to quantify intermolecular interactions such as Cl…H, O…H, C-H…π, and N…H contacts. mdpi.com

Understanding how a molecule interacts with its biological target is crucial for drug design. Co-crystallization of a compound with a biomolecule, such as a protein or enzyme, followed by X-ray diffraction analysis, can reveal the specific binding mode. nih.gov For example, the X-ray crystal structure of a 1,5-naphthyridine (B1222797) derivative in complex with human ALK5 (TGF-beta type I receptor) has been described, confirming the binding mode that was initially proposed through docking studies. nih.gov The process of co-crystallization itself involves forming a multi-component crystalline system with a stoichiometric amount of the active pharmaceutical ingredient and a coformer. nih.gov Techniques like slurry and hot-melt extrusion can be employed for preparing these co-crystals. nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.mdpi.comnih.gov

While X-ray crystallography provides a static picture of the solid-state structure, NMR spectroscopy offers detailed information about the structure and dynamics of molecules in solution. mdpi.com

One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons in a molecule. slideshare.net However, for complex molecules, 2D NMR techniques are essential for unambiguous signal assignment. nih.gov Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is invaluable for piecing together the molecular framework. mdpi.com For example, in the analysis of 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, COSY, HSQC, and HMBC spectra were instrumental in the complete assignment of ¹H and ¹³C NMR data. mdpi.com

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for the parent 1,5-naphthyridine scaffold.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 8.987 | 152.7 |

| C3 | 7.644 | 123.5 |

| C4 | 8.412 | 139.1 |

| C6 | 8.987 | 152.2 |

| C7 | 7.644 | 116.3 |

| C8 | 8.412 | 109.8 |

Note: Data is based on general predictions for the 1,5-naphthyridine core and may vary for 1-Methyl-1,5-naphthyridin-4(1H)-one due to substitution effects. chemicalbook.comrsc.org

The Nuclear Overhauser Effect (NOE) is a phenomenon that depends on the spatial proximity of protons, making it a powerful tool for determining the three-dimensional structure of molecules in solution. columbia.eduyoutube.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect these through-space interactions. columbia.eduspbu.ru The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance information, typically for protons within 4-5 Å of each other. columbia.edu These techniques are crucial for determining the preferred conformation of flexible molecules and for confirming the connectivity between different parts of a molecule. youtube.com For instance, in a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, NOESY spectra were used to determine the distances between protons on the rigid part of the molecule and those on mobile methyl groups. spbu.ru

Molecules are not static entities and can undergo various dynamic processes, such as conformational changes and rotations around single bonds. ox.ac.ukmsu.edu Variable temperature (VT) NMR is a technique used to study these dynamic behaviors. ox.ac.uk By acquiring NMR spectra at different temperatures, it is possible to slow down or speed up these processes. rsc.orgresearchgate.net At low temperatures, distinct signals for different conformers may be observed, while at higher temperatures, these signals may coalesce into a single averaged signal. researchgate.net The analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic and kinetic parameters, such as the energy barriers to rotation (rotational barriers) and the rates of exchange between different conformations. rsc.orgyoutube.com For example, VT ¹H NMR has been used to study the kinetics of the equilibrium between Z and E isomers of a stable phosphorus ylide. rsc.org This technique can also be applied to study the rotational barriers in substituted ethanes, providing insights into the contributions of steric and electronic effects. msu.eduyoutube.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of naphthyridinone structures. It provides not only the exact mass of the molecular ion, which is crucial for confirming the elemental formula, but also detailed structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are exceptionally well-suited for determining the precise molecular weight of organic molecules like this compound. nih.govrsc.org ESI is a solution-based method ideal for analyzing polar compounds and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. rsc.org For this compound, which has a calculated molecular weight of 160.0637 g/mol (for the most common isotopes: C₉H₈N₂O), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 161.0715.

High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can measure this m/z value with high accuracy (typically within 5 ppm), allowing for the unambiguous determination of the elemental composition, C₉H₈N₂O. nih.gov This capability is critical to distinguish the target compound from any potential isomeric impurities.

MALDI-MS, which analyzes samples from a solid crystalline matrix, is another powerful technique for obtaining precise mass data, particularly for pure compounds or for imaging applications. nih.gov While less commonly coupled with LC, MALDI-TOF MS provides excellent sensitivity and is effective for confirming the molecular weight of synthesized naphthyridinone derivatives. nih.gov

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Formula | Calculated m/z |

| [M]⁺˙ (Molecular Ion) | C₉H₈N₂O | 160.0637 |

| [M+H]⁺ (Protonated Molecule) | C₉H₉N₂O | 161.0715 |

| [M+Na]⁺ (Sodium Adduct) | C₉H₈N₂ONa | 183.0534 |

| [2M+H]⁺ (Protonated Dimer) | C₁₈H₁₇N₄O₂ | 321.1351 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting product ions. While specific MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of structurally similar heterocyclic systems, such as quinolones and isoquinoline (B145761) alkaloids. Current time information in Bangalore, IN.researchgate.net

The fragmentation of the protonated this compound (m/z 161.07) would likely proceed through several key pathways initiated by collision-induced dissociation (CID):

Loss of CO: A characteristic fragmentation for many N-heterocyclic ketones is the neutral loss of carbon monoxide (28 Da) from the pyridinone ring, leading to a fragment ion at m/z ~133.

Loss of CH₃ radical: Cleavage of the N-methyl bond could result in the loss of a methyl radical (•CH₃, 15 Da), although this is often less favored than neutral losses.

Ring Cleavage: More complex fragmentation could involve cleavage of the bicyclic ring system. For instance, a retro-Diels-Alder (RDA) type reaction in the pyridinone ring, a known pathway for related structures, could lead to characteristic fragments. metu.edu.tr For example, cleavage across the C4-C4a and N5-C6 bonds could occur.

Loss of HCN: Elimination of hydrogen cyanide (27 Da) from the pyridine (B92270) or pyridinone ring is a common fragmentation pathway for nitrogen-containing aromatic systems. mdpi.com

These fragmentation patterns provide a structural fingerprint that can confirm the identity of the naphthyridinone core and the position of the methyl substituent.

Table 2: Predicted Major MS/MS Fragments for Protonated this compound ([C₉H₉N₂O]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

| 161.1 | 133.1 | 28.0 | CO |

| 161.1 | 146.1 | 15.0 | •CH₃ |

| 161.1 | 134.1 | 27.0 | HCN |

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.org Each technique provides a unique spectrum that is highly characteristic of the molecule's structure, making it a powerful tool for identification and structural analysis. The spectra are complementary, as some vibrational modes may be strong in Raman and weak or absent in IR, and vice-versa. nih.gov

For this compound, several key functional groups give rise to characteristic bands. mgcub.ac.in Analysis of related structures, such as 4-aminoquinoline (B48711) and substituted 1,8-naphthyridines, provides a strong basis for assigning these bands. rsc.orgyoutube.com

C=O Stretching: The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the pyridinone ring. For similar cyclic amides, this band typically appears in the range of 1650-1690 cm⁻¹.

Aromatic C=C and C=N Stretching: The stretching vibrations of the aromatic rings (C=C and C=N bonds) are expected to produce a series of bands in the 1400-1620 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching from the N-methyl group would be observed in the 2850-2960 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bands arising from C-H bending, C-C stretching, and ring deformation modes. This region is unique for every molecule and serves as a definitive "fingerprint" for identification. arxiv.org

Computational studies on analogous molecules like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have shown good agreement between calculated and experimental vibrational frequencies, aiding in the precise assignment of each band. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl C-H Stretch | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong | Medium |

| Aromatic Ring C=C/C=N Stretch | 1400 - 1620 | Strong/Medium | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium | Medium-Weak |

| C-H Out-of-plane Bend | 750 - 900 | Strong | Weak |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Naphthyridinone Derivatives

While this compound is itself an achiral molecule, chirality can be introduced into the naphthyridinone scaffold through various synthetic modifications. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these chiral derivatives. nih.govcas.cz These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule and are the definitive methods for determining the absolute configuration of enantiomers. nih.govresearchgate.net

Chirality can be incorporated into the naphthyridinone system in several ways:

Chiral Substituents: Attaching a chiral group (e.g., a chiral alkyl or amino side chain) to the naphthyridinone core.

Atropisomerism: Introducing bulky substituents at positions that hinder free rotation around a single bond (e.g., a bond connecting the naphthyridinone to another ring system), leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomers of each other. This is a well-known source of chirality in biaryl compounds like 1,1'-binaphthyl derivatives.

Fused Chiral Rings: Synthesizing derivatives where a chiral, non-aromatic ring is fused to the naphthyridinone skeleton. researchgate.net

For a pair of enantiomeric naphthyridinone derivatives, their CD spectra would be mirror images of each other. nih.gov A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other. The sign and magnitude of the Cotton effects, particularly those associated with the electronic transitions of the aromatic chromophore, can be correlated with the molecule's absolute stereochemistry, often with the aid of quantum-chemical calculations. HPLC coupled with a CD detector (HPLC-CD) is a powerful method for analyzing the enantiomeric purity of such compounds without requiring a specialized chiral chromatography column. nih.gov

Investigation of Pre Clinical Biological Activities and Molecular Targets of 1 Methyl 1,5 Naphthyridin 4 1h One

Enzyme Inhibition and Modulation Studies

The naphthyridinone core has been identified as a versatile scaffold for the development of various enzyme inhibitors, targeting kinases, phosphodiesterases, and topoisomerases, among others.

Naphthyridine derivatives have been extensively investigated as kinase inhibitors. The 1,6-naphthyridin-2(1H)-one structure, in particular, has been a fruitful starting point for developing potent antitumor agents. nih.gov One such derivative, Ripretinib, a C3-C4 double bond-containing 1,6-naphthyridin-2(1H)-one, is an FDA-approved kinase inhibitor for treating advanced gastrointestinal stromal tumors (GIST). nih.gov

Further research into this class has led to the development of highly selective inhibitors for specific kinases. For instance, a series of 1,6-naphthyridin-2(1H)-one derivatives were designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical target in hepatocellular carcinoma. acs.org Similarly, derivatives of the related benzo[h] nih.govnih.govnaphthyridin-2(1H)-one scaffold, such as Torin2, have been identified as potent and selective inhibitors of mTOR, a key kinase in the PI3K/AKT signaling pathway. mit.edu Torin2 demonstrated an EC50 of 0.25 nM for cellular mTOR activity and maintained 800-fold selectivity over PI3K. mit.edu

The 1,5-naphthyridine (B1222797) scaffold has also yielded potent kinase inhibitors. Optimization of a screening hit led to 1,5-naphthyridine derivatives that are potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.govresearchgate.net Compounds from this series inhibited ALK5 autophosphorylation with IC50 values as low as 4 nM. nih.gov Additionally, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K), a target for antimalarial drugs. nih.gov

| Scaffold | Derivative Example | Target Kinase | Reported Activity | Reference |

|---|---|---|---|---|

| 1,5-Naphthyridine | Aminothiazole/Pyrazole (B372694) derivatives | ALK5 (TGF-β Type I Receptor) | IC50 = 4 nM and 6 nM | nih.gov |

| 1,5-Naphthyridine | 2,8-disubstituted derivatives | P. falciparum PI4K | IC50 values in nanomolar range | nih.gov |

| 1,6-Naphthyridin-2(1H)-one | Ripretinib | Multiple Kinases (e.g., KIT, PDGFRA) | FDA-approved for GIST | nih.gov |

| 1,6-Naphthyridin-2(1H)-one | Not specified | FGFR4 | Potent and highly selective inhibition | acs.org |

| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one | Torin2 | mTOR | EC50 = 0.25 nM (cellular) | mit.edu |

The naphthyridinone framework is a recognized pharmacophore for phosphodiesterase (PDE) inhibition, particularly for the PDE4 isozyme, which is a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Substituted 1,8-naphthyridin-2(1H)-ones have been shown to be highly selective PDE4 inhibitors. nih.gov These compounds were found to inhibit the activation of polymorphonuclear leukocytes and relax pre-contracted guinea pig trachea, indicating potential anti-inflammatory and anti-asthmatic activity. nih.gov Similarly, a rational design approach based on a 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one template led to PDE4 inhibitors with subnanomolar enzymatic potencies. ebi.ac.uk

In addition to PDE, naphthyridine derivatives have been developed as potent topoisomerase inhibitors. wikipedia.orgyoutube.com Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them valuable targets in antibacterial and anticancer therapy. wikipedia.orgyoutube.com A series of hydroxy tricyclic 1,5-naphthyridinone derivatives were identified as novel bacterial topoisomerase inhibitors (NBTIs) that target both Gyrase A (GyrA) and ParC, exhibiting a broad-spectrum antibacterial profile. nih.gov These NBTIs were shown to be effective against multi-drug resistant bacteria. youtube.com Furthermore, dibenzo[c,h] nih.govnih.govnaphthyridinediones, designed based on the indenoisoquinoline drug class, were found to be effective inhibitors of human topoisomerase I (Top1). nih.gov

| Scaffold | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-one | Phosphodiesterase 4 (PDE4) | Highly selective inhibition. | nih.gov |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one | Phosphodiesterase 4 (PDE4) | Subnanomolar enzymatic potencies. | ebi.ac.uk |

| Hydroxy tricyclic 1,5-Naphthyridinone | Bacterial Topoisomerase (GyrA/ParC) | Broad-spectrum antibacterial activity. | nih.gov |

| Dibenzo[c,h] nih.govnih.govnaphthyridinedione | Human Topoisomerase I (Top1) | Retained Top1 inhibitory activity. | nih.gov |

Cholinesterase inhibitors, which prevent the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. drugs.comrxlist.com The naphthyridine scaffold has been explored for this purpose. A study summarizing the pharmacological evaluation of 1,8-naphthyridine (B1210474) derivatives found that many of these compounds exhibited moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a general selectivity towards AChE. nih.gov This indicates that the naphthyridinone core structure can serve as a template for developing agents that target the cholinergic system.

Receptor Binding and Ligand Activity Assessment

Beyond enzyme inhibition, naphthyridinone derivatives have been evaluated for their ability to bind to and modulate various cell surface and intracellular receptors.

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors involved in a vast number of physiological processes. The cannabinoid receptors (CB1 and CB2) are GPCRs that have been studied as potential targets for various therapeutic areas. A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives, which bear structural similarities to the title compound, were synthesized and evaluated for their binding affinity to cannabinoid receptors. nih.gov The results showed that these naphthyridine derivatives generally possessed a greater affinity for the CB2 receptor compared to the CB1 receptor. nih.gov Notably, specific derivatives demonstrated significant CB2 affinity with Ki values in the low nanomolar range, and several compounds exhibited high selectivity for CB2 over CB1. nih.gov

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

|---|---|---|---|

| Derivative 6a | Not specified | 5.5 | nih.gov |

| Derivative 7a | Not specified | 8.0 | nih.gov |

| Derivatives 4a, 5a, 8a | Not specified | 10-44 | nih.gov |

| Derivatives 3g-i, 18 | Showed good CB2 selectivity (CB1/CB2 ratio >20) | nih.gov |

In addition to enzyme and GPCR targets, some naphthyridine derivatives have shown activity as ion channel modulators. The same study that investigated cholinesterase inhibition also assessed 1,8-naphthyridine derivatives as modulators of voltage-dependent Ca2+ channels (VDCC). nih.gov It was found that compounds featuring a 4-aryl-1,4-dihydropyridine-like moiety were effective blockers of L-type Ca2+ channels. nih.gov

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules. nih.govnih.gov These receptors, which include steroid hormone receptors, thyroid hormone receptors, and numerous "orphan" receptors, possess a conserved ligand-binding domain (LBD) within their structure. nih.govyoutube.com Ligand binding to the LBD induces conformational changes that modulate the receptor's interaction with co-regulator proteins and DNA, thereby altering the transcription of target genes. nih.govplos.org While the naphthyridinone scaffold has been widely explored for various biological targets, specific studies detailing the direct binding of 1-Methyl-1,5-naphthyridin-4(1H)-one or its close analogs to the ligand-binding domain of nuclear receptors are not prominent in the reviewed literature.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

The naphthyridine core is a recognized pharmacophore in the design of anticancer agents. nih.gov Derivatives have been shown to exhibit potent cytotoxic effects against various human cancer cell lines, often by interfering with fundamental cellular processes like DNA replication and cell division. nih.govnih.gov

While specific screening data for this compound is not extensively published, studies on closely related naphthyridine derivatives have demonstrated significant cytotoxic activity. A series of naphthyridine compounds were evaluated for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay. nih.gov The results, measured as IC₅₀ values, indicated that several derivatives possessed greater potency than the reference drug, colchicine. nih.gov

For instance, certain substituted 2-(naphthalen-2-yl)-1H-1,8-naphthyridin-4-one derivatives showed IC₅₀ values ranging from 0.7 µM to 172.8 µM across the tested cell lines. nih.gov Compound 16 from this series was particularly potent, with IC₅₀ values of 0.7 µM in HeLa cells, 0.1 µM in HL-60 cells, and 5.1 µM in PC-3 cells. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed from these studies highlighted the crucial role of the C-4 carbonyl group on the naphthyridine ring for cytotoxic activity, a key structural feature of this compound. nih.gov

Table 1: Cytotoxic Activity of Selected Naphthyridine Derivatives

| Compound | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |

|---|---|---|---|

| Compound 14 | 1.1 | 0.2 | 5.2 |

| Compound 15 | 1.0 | 0.2 | 2.7 |

| Compound 16 | 0.7 | 0.1 | 5.1 |

| Colchicine | 23.6 | 7.8 | 19.7 |

Data sourced from a study on substituted 1,8-naphthyridin-4-one derivatives. nih.gov

The anticancer effects of naphthyridine derivatives are often linked to their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). One study on a 4-phenyl-1,8-naphthyridine derivative revealed a powerful anti-proliferative effect on carcinoma cells by impairing cell cycle progression and triggering apoptosis. nih.gov The compound caused a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle block was attributed to the impairment of the microtubular network's dynamic instability, which is critical for the formation of the mitotic spindle. nih.gov

Furthermore, the induction of apoptosis by this naphthyridine derivative involved alterations in mitochondrial function. nih.gov Researchers observed an initial increase in mitochondrial membrane potential, which was followed by its loss, leading to the release of apoptogenic factors and subsequent cell death. nih.gov Although this study was not performed on this compound itself, it points to a plausible mechanism of action for compounds sharing the core naphthyridine structure.

Antimicrobial and Antiparasitic Efficacy in Pre-clinical Models

The naphthyridine scaffold is historically significant in the field of antimicrobial agents, with nalidixic acid, a 1,8-naphthyridinone derivative, being one of the first synthetic quinolone antibiotics. nih.gov This legacy continues with modern research into new derivatives targeting a wide range of pathogens.

Derivatives of the naphthyridinone core have been investigated for their antibacterial properties. Studies on related 1,8-naphthyridin-4(1H)-one compounds have shown that while some may not possess strong direct antibacterial activity (MIC ≥ 1.024 µg/mL against multi-resistant strains), they can act as potent modulators of antibiotic activity. nih.govmdpi.com For example, certain 1,8-naphthyridine derivatives significantly enhanced the activity of fluoroquinolone antibiotics like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govmdpi.com

This synergistic effect is believed to stem from a similar mechanism of action, as naphthyridinones are known to inhibit bacterial DNA gyrase and topoisomerase II, the same targets as fluoroquinolones. nih.govmdpi.com Additionally, some 1,8-naphthyridinesulfonamide derivatives have been shown to attenuate bacterial resistance by inhibiting the NorA efflux pump in S. aureus, suggesting another potential mechanism for enhancing antibiotic efficacy. nih.gov

The broad biological activity of the naphthyridine scaffold extends to other classes of microbes.

Antifungal Activity: Certain nalidixic acid derivatives incorporating a 1,2,4-triazole (B32235) moiety have demonstrated good antifungal activity against species like Aspergillus niger and Candida albicans, comparable to the standard drug griseofulvin. nih.govmdpi.com

Antiviral Activity: The naphthyridine nucleus is present in compounds with significant antiviral properties. Notably, a 1,8-naphthyridine derivative was found to exhibit potent and selective anti-HIV activity by inhibiting Tat-mediated transcription. nih.gov Other related 1-hydroxy-1,8-naphthyridin-2(1H)-one carboxamides have been developed as potent inhibitors of HIV integrase, showing efficacy against wild-type and drug-resistant viral strains. acs.org

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred the search for new therapeutic agents. A 1,8-naphthyridine-3-carboxylic acid derivative demonstrated more potent activity against MDR-TB than the frontline drug isoniazid (B1672263) and showed significant in vivo efficacy in reducing bacterial load in animal models. nih.gov

The 1,5-naphthyridine scaffold, central to this compound, has been the focus of successful antimalarial drug discovery programs. nih.govnih.govacs.org A medicinal chemistry effort based on a 2,8-disubstituted-1,5-naphthyridine hit from the Medicines for Malaria Venture (MMV) Pathogen Box led to the development of potent antiplasmodial compounds. nih.gov

These compounds exhibited strong activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov Mechanistic studies revealed that these 1,5-naphthyridine derivatives act as inhibitors of P. falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for parasite development. nih.govacs.org Further structure-activity relationship studies identified derivatives that possess a dual mode of action, retaining PfPI4K inhibitory activity while also inhibiting the formation of hemozoin, a byproduct of hemoglobin degradation by the parasite. nih.govacs.org A representative compound from this series was efficacious in a humanized mouse model of malaria at a single oral dose. nih.gov This highlights the significant potential of the 1,5-naphthyridine core in developing new and effective antimalarial agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 1,5 Naphthyridin 4 1h One Derivatives

Rational Design and Combinatorial Synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one Analogues for SAR Exploration

The rational design of novel this compound analogues is a cornerstone of modern drug discovery, enabling the targeted synthesis of compounds with potentially enhanced therapeutic profiles. This approach, often coupled with combinatorial synthesis, allows for the rapid generation of a diverse library of related compounds, which can then be screened for biological activity to elucidate key SAR trends.

Various synthetic strategies have been employed for the preparation of 1,5-naphthyridine (B1222797) derivatives. These methods include cyclization reactions, such as the Skraup and Friedländer syntheses, as well as inter- and intramolecular cycloaddition processes mdpi.comnih.gov. For instance, a one-step synthesis of 1,5-naphthyridine-based inhibitors has been achieved through the SNAr reaction of the 1,5-naphthyridine core with a variety of amines to introduce substituents at the 4-position researchgate.net.

The biological activity of 1,5-naphthyridin-4(1H)-one derivatives is profoundly influenced by the nature and position of substituents on the naphthyridine core. Extensive SAR studies have been conducted, particularly in the context of their development as novel bacterial topoisomerase inhibitors (NBTIs) uniroma1.itnih.govnih.gov.

Research has shown that for oxabicyclooctane-linked NBTIs, a narrow range of substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine motif are tolerated for optimal antibacterial activity and spectrum uniroma1.it. Specifically, an alkoxy group (such as methoxy) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, appear to be favorable. Conversely, substitutions on the other carbons of the naphthyridine ring generally have a detrimental effect on activity uniroma1.it.

In the development of tricyclic 1,5-naphthyridinone NBTIs, compounds featuring an (R)-hydroxy-1,5-naphthyridinone moiety have demonstrated potent antibacterial activity, particularly against Staphylococcus aureus nih.govresearchgate.net. These compounds also exhibit a favorable Gram-positive and Gram-negative spectrum with rapid bactericidal action nih.gov. The co-crystal structure of a hydroxy-tricyclic NBTI bound to a DNA-gyrase complex has provided insights into the binding mode, explaining the enantiomeric preference for the R isomer and the observed SAR researchgate.net.

The following interactive table summarizes the impact of various substituents on the antibacterial activity of 1,5-naphthyridinone derivatives based on published research findings.

| Position of Substitution | Substituent | Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| C-2 | Alkoxy (e.g., Methoxy) | Favorable | uniroma1.it |

| C-2 | Cyano | Favorable | uniroma1.it |

| C-7 | Halogen (e.g., Fluoro) | Favorable | uniroma1.it |

| C-7 | Hydroxyl | Favorable | uniroma1.it |

| Other Carbons | Various Substituents | Generally Detrimental | uniroma1.it |

| - | (R)-hydroxy-1,5-naphthyridinone moiety | Potent Activity | nih.govresearchgate.net |

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity . Scaffold hopping involves replacing the core molecular framework with a different one, which can lead to compounds with enhanced solubility, metabolic stability, or patentability . Isosteric replacement, on the other hand, involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties nih.govu-tokyo.ac.jp.

While specific examples of scaffold hopping for the this compound core are not extensively documented in the reviewed literature, the general principles are highly applicable. For instance, in a series of 8-hydroxy naphthyridines with antileishmanial activity, scaffold hopping from a triazole to an amide was a key strategy to progress the series srce.hr. This modification aimed to address potential metabolic liabilities while maintaining the essential interactions with the biological target srce.hr.

Isosteric replacements can be classified as classical (e.g., replacing a hydroxyl group with an amino or methyl group) or non-classical (e.g., replacing a carboxylic acid with a tetrazole) researchgate.netu-tokyo.ac.jp. The strategic replacement of a hydrogen atom with fluorine is a common monovalent isosteric substitution that can significantly impact a compound's potency and metabolic stability nih.govu-tokyo.ac.jp.

The following table provides examples of common isosteric replacements that could be applied to the this compound scaffold to explore new chemical space and optimize properties.

| Original Group | Isosteric Replacement | Potential Impact | Reference |

|---|---|---|---|

| -H | -F | Increased metabolic stability, altered electronics | nih.govu-tokyo.ac.jp |

| -OH | -NH2, -CH3 | Altered hydrogen bonding capacity and lipophilicity | researchgate.netu-tokyo.ac.jp |

| -CH= | -N= | Modified electronics and hydrogen bonding potential | nih.gov |

| Phenyl ring | Thiophene, Pyridine (B92270) | Altered physicochemical properties and metabolic profile | u-tokyo.ac.jp |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity dundee.ac.uk. These models can be used to predict the activity of newly designed compounds, prioritize synthetic efforts, and gain insights into the molecular features that are important for activity.

While a specific QSAR model for this compound was not identified in the reviewed literature, several studies have successfully developed and validated QSAR models for related naphthyridinone series, particularly 1,8-naphthyridin-4-ones as inhibitors of photosystem II dundee.ac.uk. These studies typically involve the calculation of a large number of molecular descriptors that encode various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the QSAR model.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Internal validation often involves techniques like leave-one-out cross-validation, while external validation uses a set of compounds that were not used in the model development to assess its predictive accuracy on new data.

QSAR studies on 1,8-naphthyridin-4-ones have revealed that the position, size, and polarity of substituents are key factors that predominantly control their inhibitory activity dundee.ac.uk. A four-parameter QSAR model based on molecular connectivity indices was able to account for approximately 87% of the variation in the inhibitory potencies of these compounds dundee.ac.uk.

The following table lists some of the key physicochemical descriptors that have been found to be influential in QSAR models of related heterocyclic compounds and could be relevant for the this compound series.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices | Reflects the size and branching of the molecule | dundee.ac.uk |

| Electronic | Partial Charges, Dipole Moment | Governs electrostatic interactions with the target | researchgate.net |

| Steric | Molar Refractivity, van der Waals Volume | Describes the size and shape of the molecule | researchgate.net |

| Hydrophobic | LogP, LogD | Influences membrane permeability and hydrophobic interactions | wikipedia.org |

Ligand Efficiency, Lipophilicity Efficiency, and Other Drug-Likeness Metrics in SAR

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable profile of "drug-like" properties. Several metrics have been developed to assess the quality of lead compounds and guide their optimization.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of heavy atoms). It is a measure of the binding energy per atom and is useful for identifying small, efficient fragments that can be elaborated into more potent leads mtak.hunih.gov.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LipE), combines potency and lipophilicity (logP or logD) wikipedia.orgjmu.edu. It provides an indication of how effectively a compound utilizes its lipophilicity to achieve its potency. High LLE values are desirable as they suggest that potency is not solely driven by non-specific hydrophobic interactions, which can lead to promiscuity and poor pharmacokinetic properties jmu.edu. An ideal LLE value for an optimized drug candidate is often considered to be in the range of 5-7 or greater mtak.hu.

In a study of bifurcated halogen bond-forming NBTIs, calculated ligand efficiency values were used to compare the quality of the compounds researchgate.net. For example, one of the most potent compounds in the series exhibited an outstanding MIC against various S. aureus strains, and its high ligand efficiency suggested an efficient binding to its target researchgate.net.

The following interactive table provides a summary of these key drug-likeness metrics and their significance in SAR studies.

| Metric | Formula | Significance in SAR | Desirable Range | Reference |

|---|---|---|---|---|

| Ligand Efficiency (LE) | ΔG / Nheavy | Measures binding efficiency per atom. | > 0.3 kcal/mol/heavy atom | mtak.hunih.gov |

| Lipophilic Efficiency (LLE/LipE) | pIC50 - logP | Assesses potency relative to lipophilicity. | 5 - 7 or greater | wikipedia.orgmtak.hujmu.edu |

| Fit Quality (FQ) | (pChEMBL / HA) / [0.0715 + (7.5328 / HA) + (25.7079 / HA2) – (361.4722 / HA3)] | A size-independent measure of ligand efficiency. | - | nih.gov |

| Surface Efficiency Index (SEI) | (pChEMBL x 100) / PSA | Relates potency to the polar surface area. | - | nih.gov |

Fragment-Based and De Novo Design Approaches for Naphthyridinone-Based Inhibitors

The discovery of novel and potent inhibitors based on the this compound scaffold is increasingly guided by advanced, rational drug design methodologies. Among the most powerful of these are fragment-based drug design (FBDD) and de novo design. These computational and experimental strategies offer a more efficient and targeted approach compared to traditional high-throughput screening, enabling the construction of highly optimized molecules with improved potency and selectivity.

Fragment-Based Drug Design (FBDD)

Fragment-based drug design begins with the screening of a library of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target. nih.govnih.gov Once an initial fragment hit is identified and its binding mode is confirmed, often through biophysical methods like X-ray crystallography, it serves as a starting point for building a more potent lead compound. youtube.com This is achieved through strategies such as fragment growing, linking, or merging. nih.govescholarship.org

The 1,5-naphthyridinone core is an ideal candidate for FBDD strategies due to its rigid bicyclic structure and its capacity for forming key hydrogen bond interactions, making it a "privileged scaffold" for targets like protein kinases. nih.gov In a typical FBDD campaign, the 1,5-naphthyridinone moiety itself could be identified as an initial hit. Subsequently, medicinal chemists would employ a "fragment growing" strategy, where chemical substituents are systematically added to the core to engage with nearby pockets in the target's binding site, thereby increasing affinity.

The progression from a simple fragment to a potent inhibitor can be illustrated by examining the impact of targeted chemical modifications on biological activity. The following table represents a conceptual FBDD "growing" approach from a core naphthyridinone fragment.

| Compound | Core Structure | Modification (R-group) | Conceptual Rationale | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Fragment 1 | 1,5-Naphthyridinone | -H | Initial fragment hit, weak binding. | >100,000 |

| Derivative A | 1,5-Naphthyridinone | -CH₃ | Addition of a small hydrophobic group to probe a shallow pocket. | 25,000 |

| Derivative B | 1,5-Naphthyridinone | -Phenyl | "Growing" into a larger hydrophobic region. | 1,500 |

| Derivative C | 1,5-Naphthyridinone | -4-Fluorophenyl | Adding a halogen to improve binding affinity through specific interactions. | 450 |

| Derivative D | 1,5-Naphthyridinone | -4-(Aminomethyl)phenyl | Extending the fragment to reach a distal polar region and form a new hydrogen bond. | 50 |

De Novo Design Approaches

De novo drug design involves the computational creation of novel molecular structures tailored to the specific three-dimensional architecture of a target's binding site. nih.gov Unlike screening existing compound libraries, de novo methods build potential inhibitors atom-by-atom or fragment-by-fragment directly within the constraints of the receptor pocket. This approach is particularly useful for generating novel chemical entities with high predicted binding affinity and shape complementarity.

For the this compound scaffold, de novo design algorithms can be employed in several ways:

Scaffold Decoration: The this compound core can be fixed in a known binding orientation within the active site. The software then explores optimal substituents that can be grown from various positions on the scaffold to maximize interactions with surrounding amino acid residues.

Scaffold Hopping: In cases where a known inhibitor for a target exists, computational tools can be used to replace its core scaffold with a structurally distinct one, like the 1,5-naphthyridinone ring system, while preserving the key binding interactions of the original side chains. nih.govresearchgate.net This strategy is valuable for generating new intellectual property and improving physicochemical properties.

The output of a de novo design program is typically a series of novel chemical structures with predicted binding scores. These computationally designed compounds are then synthesized and tested experimentally to validate the model's predictions. The table below provides an example of computationally designed derivatives and their predicted vs. experimental activities.

| Compound ID | Proposed Structure (Based on this compound) | Design Strategy | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|---|---|

| DN-01 | Core with 7-(2-hydroxyethyl) substitution | Scaffold Decoration (Targeting polar pocket) | -8.5 | 850 |

| DN-02 | Core with 7-(cyclopropylmethoxy) substitution | Scaffold Decoration (Targeting hydrophobic pocket) | -9.2 | 210 |

| DN-03 | Core with 2-(indole-5-yl) substitution | Scaffold Hopping (Mimicking known inhibitor) | -10.1 | 45 |

| DN-04 | Core with 7-(morpholinomethyl) substitution | Scaffold Decoration (Improving solubility and H-bonding) | -9.8 | 95 |

By integrating these advanced design strategies, researchers can accelerate the discovery-optimization cycle, leading to the development of highly selective and potent inhibitors based on the versatile this compound scaffold for a range of therapeutic targets.

Elucidation of Mechanism of Action Moa for 1 Methyl 1,5 Naphthyridin 4 1h One and Its Potent Analogues

Molecular Target Identification and Validation

The identification of specific molecular targets is the foundational step in understanding the mechanism of action for this class of compounds. Research has pinpointed several key proteins whose inhibition by 1,5-naphthyridine (B1222797) analogues leads to significant therapeutic effects.

The discovery of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5), serves as a primary example of target identification. acs.org Initial high-throughput screening identified a hit compound which was subsequently optimized to produce analogues with high affinity for ALK5. acs.org

Validation of this interaction was achieved through X-ray crystallography, which detailed the binding mode of a potent pyrazole analogue within the ATP-binding site of the human ALK5 protein. acs.org This structural evidence provides definitive validation of ALK5 as a direct molecular target. Further research has identified other protein kinases, such as DYRK1A and Plasmodium protein kinases, as targets for different series of 1,5-naphthyridine analogues, highlighting the versatility of this scaffold in designing selective kinase inhibitors. nih.gov

Table 1: Identified Molecular Targets of Potent 1,5-Naphthyridine Analogues

| Analogue Class | Molecular Target | Method of Identification/Validation | Reference |

| Aminothiazole/Pyrazole Derivatives | TGF-β Type I Receptor (ALK5) | Screening, Biochemical Assays, X-ray Crystallography | acs.org |

| Canthinone Alkaloids | c-Jun N-terminal Kinase (JNK) | Biochemical Assays | nih.gov |

| General 1,5-Naphthyridines | Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | Kinase Inhibition Assays | nih.gov |

| Disubstituted-1,5-naphthyridines | Plasmodium Protein Kinases (PKs) | In vitro Antiplasmodial Activity Assays | nih.gov |

Gene Expression Profiling (Transcriptomics) and Pathway Analysis

While specific transcriptomics studies on 1-Methyl-1,5-naphthyridin-4(1H)-one are not widely available, the known targets of its analogues allow for inferred pathway analysis. Inhibition of the TGF-β/ALK5 receptor by 1,5-naphthyridine derivatives directly impacts the downstream signaling cascade that involves the phosphorylation of SMAD proteins. These proteins translocate to the nucleus and act as transcription factors, regulating the expression of a multitude of genes involved in cell proliferation, differentiation, and extracellular matrix production. Similarly, the activation of JNK by canthinone alkaloids influences the expression of genes related to apoptosis and cellular stress responses. nih.gov

Cellular and Biochemical Pathway Analysis

Following target engagement, 1,5-naphthyridine analogues modulate critical signaling cascades, leading to observable impacts on fundamental cellular processes.

The 1,5-naphthyridine scaffold has been shown to interact with key signaling pathways, most notably the TGF-β and MAPK pathways.

TGF-β Pathway: Potent aminothiazole and pyrazole analogues selectively inhibit ALK5, a key kinase in the TGF-β signaling pathway. Compounds have demonstrated the ability to inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range (4-6 nM), effectively shutting down this signaling cascade. acs.org

MAPK Pathway: The naturally occurring 1,5-naphthyridine analogue, 1-methoxycanthin-6-one, has been shown to induce cellular apoptosis through the specific activation of c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family. nih.gov

While direct modulation of the PI3K/Akt pathway by 1,5-naphthyridin-4(1H)-one analogues is less documented, analogues of the isomeric 1,8-naphthyridine (B1210474) scaffold are known to affect this pathway, suggesting potential cross-activity depending on the specific substitutions of the core structure. researchgate.net

The modulation of signaling pathways by 1,5-naphthyridine analogues translates into profound effects on cell fate. The canthinone class of 1,5-naphthyridine alkaloids, in particular, demonstrates significant anticancer activity through these mechanisms. nih.gov

Apoptosis: Canthin-6-one has been observed to activate apoptosis in human myeloid leukemia cells. nih.gov Its analogue, 1-methoxycanthin-6-one, also exerts its anticancer effects by inducing cellular apoptosis. nih.gov

Cell Cycle Arrest: At varying concentrations, Canthin-6-one can induce cell cycle arrest at the G0/G1 and G2 phases in cancer cells. nih.gov

Necrosis: In addition to apoptosis, Canthin-6-one can induce necrosis at higher concentrations. nih.gov

Table 2: Effects of 1,5-Naphthyridine Alkaloids on Cellular Processes

| Compound | Cellular Process | Cell Line | Reference |

| Canthin-6-one | Apoptosis & Necrosis | Kasumi-1 (Human Myeloid Leukemia) | nih.gov |

| Canthin-6-one | Cell Cycle Arrest (G0/G1, G2) | Kasumi-1 (Human Myeloid Leukemia) | nih.gov |

| 1-methoxycanthin-6-one | Apoptosis | Not specified | nih.gov |

Direct Interaction with Biomolecules (e.g., DNA, RNA, Proteins)

The primary mechanism of action for many potent 1,5-naphthyridine analogues involves direct, physical interaction with proteins.

Protein Interaction: The most definitive evidence of direct interaction is the co-crystal structure of a 1,5-naphthyridine pyrazole derivative bound to the ALK5 kinase. acs.org This demonstrates a specific and stable interaction within the protein's active site. The activity of canthinones against JNK also presupposes a direct binding event. nih.gov

DNA Interaction: While some naphthyridine isomers, such as the 1,8-naphthyridine derivative nalidixic acid, are known to function by directly inhibiting bacterial DNA gyrase and blocking DNA replication, similar studies focusing specifically on 1,5-naphthyridin-4(1H)-one derivatives are not as prevalent. nih.gov However, the planar nature of the naphthyridine ring system suggests a potential for DNA intercalation, a mechanism common to many heterocyclic aromatic compounds.

DNA Intercalation and Topoisomerase Binding Studies

The mechanism by which small molecules inhibit topoisomerases can vary. Some act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to lethal double-strand breaks. wikipedia.orgportico.org Others function as catalytic inhibitors, preventing the enzyme from binding to or cleaving the DNA substrate without necessarily intercalating into the DNA helix. wikipedia.orgnih.gov For the 1,5-naphthyridinone class, research points towards their role as topoisomerase inhibitors, although the precise mode of interaction—be it through direct DNA intercalation or allosteric enzyme binding—can depend on the specific analogue. nih.govnih.gov

DNA Topoisomerase Inhibition:

Derivatives of the 1,5-naphthyridine core have been identified as potent inhibitors of both type I and type II topoisomerases. nih.govnih.gov For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated inhibitory effects on human topoisomerase I (Top1) and shown antiproliferative activity against cancer cell lines. nih.gov

More specifically, analogues of 1,5-naphthyridinones are key components of a class of novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial survival but absent in humans, making them attractive targets for new antibacterial agents. nih.govnih.gov Unlike fluoroquinolones, which are another class of topoisomerase inhibitors, NBTIs bind to a different site on the enzyme-DNA complex, meaning they can be effective against bacteria that have developed resistance to existing drugs. nih.gov

Structure-activity relationship (SAR) studies on these NBTIs have revealed that specific substitutions on the 1,5-naphthyridine ring are critical for their inhibitory potency. For example, in a series of oxabicyclooctane-linked NBTIs, substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine motif were found to be crucial for optimal antibacterial activity and spectrum. nih.gov The table below summarizes the inhibitory concentrations for a potent analogue, highlighting its activity against target enzymes.

| Compound | Target Enzyme | IC50 (μM) | Organism |

|---|---|---|---|

| Topoisomerase IV inhibitor 2 (compound 7d) | Topoisomerase IV | 0.23 | Bacterial |

| DNA Gyrase | 0.43 |

Data sourced from MedchemExpress, detailing the inhibitory concentrations (IC50) of a potent topoisomerase IV inhibitor analogue against its target enzymes. medchemexpress.com

DNA Intercalation:

While the planar structure of naphthyridinones suggests a potential for DNA intercalation, this is not a universal mechanism for all topoisomerase inhibitors. nih.govnih.gov Some topoisomerase inhibitors, such as certain naphthoquinone derivatives, have been shown to inhibit the enzyme without intercalating into the DNA. nih.gov These compounds may act by binding directly to the enzyme, inducing a conformational change that prevents its catalytic activity. For many 1,5-naphthyridinone analogues, the primary mechanism is considered to be the stabilization of the topoisomerase-DNA cleavage complex, which is a hallmark of topoisomerase poisons rather than competitive catalytic inhibition. wikipedia.orgportico.org This stabilization effectively traps the enzyme on the DNA, leading to strand breaks and subsequent cell death. nih.govyoutube.com

Protein-Ligand Interaction Mapping (e.g., by NMR, HDX-MS)

To fully elucidate the mechanism of action, it is crucial to map the precise interactions between the 1,5-naphthyridinone compounds and their protein targets at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can provide high-resolution information about protein-ligand interactions in solution. By monitoring changes in the chemical shifts of protein or ligand atoms upon binding, researchers can identify the specific amino acid residues that form the binding pocket. youtube.comnih.gov

For instance, in a hypothetical study of this compound binding to a topoisomerase, a 2D NMR experiment like ¹H-¹⁵N HSQC would be performed on the ¹⁵N-labeled enzyme. Upon addition of the compound, perturbations (shifts) in the positions of specific peaks in the spectrum would indicate which amino acid residues are in or near the binding site. youtube.com This "chemical shift mapping" allows for the precise delineation of the interaction surface on the protein. nih.gov While specific NMR studies on this compound are not publicly available, this standard technique is fundamental to characterizing the binding mode of its analogues.

| Topoisomerase Residue | Chemical Shift Perturbation (Δδ, ppm) | Inferred Proximity to Binding Site |

|---|---|---|

| Tyrosine-122 | 0.45 | High |

| Arginine-215 | 0.38 | High |

| Glycine-124 | 0.15 | Moderate |

| Serine-301 | 0.02 | Low / No Interaction |

This table represents hypothetical data from an NMR chemical shift mapping experiment, illustrating how the magnitude of chemical shift changes can be used to identify amino acid residues at the protein-ligand interface.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):

HDX-MS is another valuable technique for mapping protein-ligand interaction sites. It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated solvent. nih.govnih.gov When a ligand binds to a protein, it often shields the backbone amides in the binding site from the solvent, slowing down their rate of deuterium exchange. nih.gov

By comparing the deuterium uptake of the protein in its free form versus its ligand-bound state, researchers can identify regions of the protein that are protected upon binding. nih.gov This method is particularly useful for large proteins and protein-DNA complexes, which are challenging to study with other high-resolution structural techniques. nih.govnih.gov HDX-MS could be employed to map the binding site of this compound or its analogues on the topoisomerase-DNA complex, revealing which parts of the enzyme become less dynamic and solvent-accessible upon compound binding, thus confirming the interaction site.

Computational Chemistry and Molecular Modeling of 1 Methyl 1,5 Naphthyridin 4 1h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 1-Methyl-1,5-naphthyridin-4(1H)-one. These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comchalcogen.ro For heterocyclic systems like naphthyridinones, the distribution of these orbitals highlights the most probable sites for nucleophilic and electrophilic attack. In related heterocyclic compounds, the HOMO is often localized over the electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. irjweb.comresearchgate.net The energy gap can be used to understand the charge transfer interactions that can occur within the molecule. irjweb.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is mapped onto a surface of constant electron density, using a color-coded scheme to indicate regions of varying electrostatic potential. uni-muenchen.denih.gov Red, or negative potential, areas are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Blue, or positive potential, areas correspond to electron-poor regions, which are favorable for nucleophilic attack. For this compound, the carbonyl oxygen and the ring nitrogen atoms are expected to be regions of high negative electrostatic potential, making them key sites for hydrogen bonding and interactions with electrophiles.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Imidazole (B134444) Derivative | B3LYP/6-311++G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Pyrimidine Derivative | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |